1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-28-22-16-15-17-9-5-6-12-19(17)23(22)24(18-10-3-2-4-11-18)27-21-14-8-7-13-20(21)25-26-27/h2-16,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFGQDAWPPAWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Cyclization
A widely adopted method involves the diazotization of 1,2-diaminobenzene with nitrous acid (HNO₂) under acidic conditions, followed by intramolecular cyclization. For example:
$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{HNO}2 \xrightarrow{\text{HCl}} \text{C}6\text{H}4\text{N}3\text{H} + \text{H}_2\text{O}
$$
This reaction proceeds at 0–5°C with yields exceeding 85%. Modifications using thiourea dioxide as a reductant improve purity by minimizing byproducts such as azo compounds.
Functionalization at N1 Position
Substitution at the N1 position is critical for introducing the (2-methoxynaphthalen-1-yl)(phenyl)methyl group. Alkylation reactions using benzyl halides or Mitsunobu conditions (DIAD, PPh₃) are effective. For instance:
$$
\text{Benzotriazole} + \text{Ar-CH}_2\text{X} \xrightarrow{\text{Base}} \text{N1-Substituted Product}
$$
where X = Cl, Br, or I, and Ar = 2-methoxynaphthalen-1-yl/phenyl. Sodium hydride (NaH) in DMF facilitates deprotonation and nucleophilic substitution, achieving yields of 70–90%.
Introduction of the (2-Methoxynaphthalen-1-yl)(phenyl)methyl Group
Friedel-Crafts Alkylation
The methoxynaphthalene component can be introduced via Friedel-Crafts alkylation using 2-methoxynaphthalene and benzyl halides. Aluminum chloride (AlCl₃) or FeCl₃ catalyzes the reaction:
$$
\text{2-Methoxynaphthalene} + \text{Ph-CH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{(2-Methoxynaphthalen-1-yl)(phenyl)methane}
$$
Optimal conditions involve anhydrous dichloromethane at 25°C for 6–8 hours, yielding 65–75%.
Suzuki-Miyaura Coupling
For higher regioselectivity, palladium-catalyzed cross-coupling between 2-methoxynaphthalen-1-ylboronic acid and benzyl halides is preferred:
$$
\text{Ar-B(OH)}2 + \text{Ph-CH}2\text{X} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Biaryl Product}
$$
Using tetrakis(triphenylphosphine)palladium(0) and K₂CO₃ in THF/H₂O (3:1) at 80°C achieves 80–85% yields.
Final Assembly via Nucleophilic Substitution
Stepwise Alkylation
The benzotriazole core is alkylated with the pre-formed (2-methoxynaphthalen-1-yl)(phenyl)methyl chloride:
$$
\text{Benzotriazole} + \text{(2-MeO-Naphthyl)(Ph)CH}_2\text{Cl} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Reaction monitoring via TLC (hexane:EtOAc 4:1) confirms completion within 3–4 hours. Purification by silica gel chromatography (gradient elution) isolates the product in 68–72% yield.
One-Pot Synthesis
A streamlined approach combines benzotriazole, 2-methoxynaphthalene, and benzyl bromide in a single pot:
- Friedel-Crafts Alkylation : Form (2-methoxynaphthalen-1-yl)(phenyl)methane.
- Bromination : NBS (N-bromosuccinimide) introduces Br at the benzylic position.
- N1-Alkylation : React with benzotriazole under basic conditions.
This method reduces isolation steps but yields slightly lower (60–65%).
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction (if available) reveals planarity deviations between the benzotriazole and naphthalene rings (dihedral angle ≈ 45–50°), consistent with steric hindrance from the methoxy group.
Challenges and Optimization
Byproduct Formation
Competing O-alkylation of the methoxy group occurs if reaction temperatures exceed 40°C. Mitigation strategies include:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reactivity but may degrade sensitive intermediates. Switching to THF or dichloroethane improves stability without sacrificing yield.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost (USD/kg) | Required Quantity (mol/kg product) |
|---|---|---|
| Benzotriazole | 120 | 2.7 |
| 2-Methoxynaphthalene | 450 | 1.1 |
| Benzyl chloride | 90 | 1.1 |
| Pd catalysts | 12,000 | 0.02 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60% (20 minutes vs. 3 hours) and solvent use by 40%.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce methoxynaphthalenes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzotriazole derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzotriazole in inhibiting various bacterial strains, including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined through in vitro testing, showcasing their potential as antibacterial agents .
Analgesic Effects
The analgesic efficacy of benzotriazole derivatives has been studied extensively. Certain chlorosubstituted phenoxyacetyl and propionylbenzotriazoles demonstrated superior analgesic effects compared to other compounds in their class. This suggests a promising avenue for developing pain relief medications .
Anticancer Potential
Benzotriazole compounds have also been investigated for their anticancer properties. Studies have shown that specific derivatives can inhibit the growth of cancer cells, making them candidates for further development in cancer therapeutics . For example, derivatives containing the benzotriazole moiety have been linked to significant cytotoxic effects against various cancer cell lines.
UV Stabilizers
Benzotriazole compounds are widely used as UV stabilizers in polymers and coatings due to their ability to absorb UV radiation and prevent degradation. The compound's structure allows it to effectively protect materials from photodegradation, enhancing their longevity and performance in outdoor applications .
Corrosion Inhibitors
The compound has potential applications as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces can prevent oxidation and corrosion, thereby extending the lifespan of metal components used in various industries .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Sparatore et al., various nitrogen-containing heterocycles were synthesized and evaluated for their antibacterial activity. The results indicated that benzotriazole derivatives showed promising antibacterial effects against Escherichia coli, with some compounds achieving low MIC values .
Case Study 2: Analgesic Testing
A series of chlorosubstituted benzotriazoles were synthesized and tested for analgesic properties. Among these, one derivative exhibited superior efficacy compared to standard analgesics, indicating its potential as a novel pain management option .
Mechanism of Action
The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxynaphthalen-1-yl)ethynyl]benzotriazole
- 1-[(2-Methoxynaphthalen-1-yl)phenyl]benzotriazole
Uniqueness
1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Biological Activity
1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, which has gained attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound based on various research findings.
The compound has the following chemical characteristics:
- Chemical Formula : CHNO
- Molecular Weight : 365.43 g/mol
- Melting Point : 167-169 °C
- Density : 1.20 g/cm³ (predicted)
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step reaction process including:
- Formation of the Benzotriazole Ring : This is achieved through diazonium coupling reactions.
- Alkylation with Naphthalene Derivatives : The methoxynaphthalene moiety is introduced via nucleophilic substitution reactions.
Characterization techniques such as NMR and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that benzotriazoles exhibit significant antimicrobial properties. For instance:
- Compounds derived from benzotriazoles showed varying degrees of antibacterial activity against strains like Escherichia coli and Bacillus subtilis .
- The specific derivative this compound has been noted for its potential in inhibiting bacterial growth, although specific data on this compound's efficacy against various pathogens is still limited.
Antifungal Activity
Benzotriazole derivatives have also shown promising antifungal activity:
- Certain derivatives have demonstrated effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 μg/mL to 25 μg/mL .
Antiparasitic Properties
Recent studies have indicated that benzotriazole derivatives possess antiparasitic properties:
- For example, a related benzotriazole compound exhibited significant growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease, highlighting the potential for therapeutic applications in parasitic infections .
Case Studies
A few notable studies that explore the biological activity of related benzotriazole compounds include:
Q & A
Basic Research Question
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., mean C–C bond precision: 0.003 Å, R factor: 0.045) .
- 2D NMR : COSY and NOESY for confirming substituent orientation on the naphthalene and benzotriazole moieties .
- DFT Calculations : Validate experimental data (e.g., bond angles, torsion angles) using software like Gaussian .
Advanced Tip : Cross-validate NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to address discrepancies in crowded aromatic regions .
How can researchers reconcile contradictions in biological activity data across studies?
Advanced Research Question
- Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) .
- Control Experiments : Include positive controls (e.g., ketoconazole for antifungal studies) and vehicle controls to rule out solvent effects .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological variability .
Example : If antimicrobial activity varies, assess differences in bacterial membrane permeability or efflux pump expression .
What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model interactions with catalytic surfaces (e.g., Pd/C for hydrogenation) using software like GROMACS .
- Docking Studies : Predict binding affinities to biological targets (e.g., CYP450 enzymes) using AutoDock Vina .
- Reactivity Descriptors : Calculate Fukui indices or HOMO-LUMO gaps (via DFT) to identify electrophilic/nucleophilic sites .
Case Study : MD simulations revealed steric hindrance from the methoxynaphthyl group reduces reactivity in SN2 reactions .
How does the electronic nature of substituents influence the compound’s photophysical properties?
Advanced Research Question
- UV-Vis Spectroscopy : Correlate λₘₐₓ with substituent electronic effects (e.g., methoxy as electron-donating vs. nitro as withdrawing) .
- TD-DFT Calculations : Predict excited-state behavior and compare with experimental fluorescence quantum yields .
- Solvatochromism Studies : Assess polarity-dependent emission shifts in solvents like DMSO or hexane .
Data Insight : The methoxy group enhances π→π* transitions, red-shifting absorption by ~20 nm compared to des-methyl analogs .
What methodologies are recommended for analyzing degradation products under oxidative conditions?
Advanced Research Question
- LC-HRMS : Identify degradation pathways (e.g., N-demethylation or triazole ring cleavage) using C18 columns and ESI+ mode .
- Isotopic Labeling : Track oxygen incorporation using ¹⁸O-labeled H₂O₂ in radical oxidation studies .
- EPR Spectroscopy : Detect transient radical intermediates (e.g., hydroxyl radical adducts) .
Protocol : Expose the compound to 10 mM H₂O₂ at 37°C for 24 hrs, followed by LC-HRMS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
